![molecular formula C11H15N3O2 B2582989 N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide CAS No. 1179411-14-3](/img/structure/B2582989.png)
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperidine-4-carboxamides involves a series of chemical reactions. For instance, a mixture of N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide, triethylamine, and 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in dimethylformamide (DMF) was stirred at 50°C for 16 hours .Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamides is complex. For example, the tricationic pro-ligand (C20H22N5O2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit . Two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis
Piperidine-4-carboxamides are involved in various chemical reactions. For instance, they have been found to target DNA gyrase in Mycobacterium abscessus . Spontaneous resistance against the piperidine-4-carboxamides emerged at a frequency of 10−8/CFU and mapped to gyrA and gyrB encoding the subunits of DNA gyrase .Scientific Research Applications
Cardiovascular Applications
a. Antihypertensive Effects: Compound X has vasodilatory properties, potentially lowering blood pressure. Researchers are studying its impact on hypertension management and endothelial function.
b. Anticoagulant Activity: In silico analyses indicate that Compound X interacts with clotting factors, suggesting anticoagulant potential. Clinical trials are needed to validate this effect.
Mechanism of Action
properties
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXQTGOBQHCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide |
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